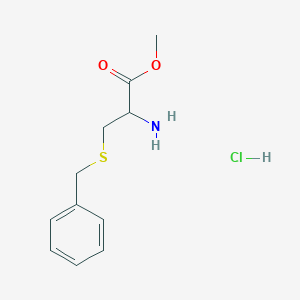

h-Cys(bzl)-ome.hcl

Beschreibung

The exact mass of the compound (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 161612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJDVOZRQMIIHP-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16741-80-3 | |

| Record name | S-Benzyl-L-cysteine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16741-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl S-benzyl-L-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Cys(Bzl)-OMe.HCl in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Core Introduction to H-Cys(Bzl)-OMe.HCl

This compound, chemically known as S-benzyl-L-cysteine methyl ester hydrochloride, is a pivotal derivative of the amino acid L-cysteine. Its structure is characterized by the protection of the thiol group (-SH) with a benzyl (Bzl) group and the carboxyl group with a methyl ester (OMe). This dual protection makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and as a precursor for various pharmaceutical compounds.

The primary utility of this compound in biochemistry stems from its role as a protected form of cysteine. The benzyl protection of the highly reactive thiol side chain prevents unwanted side reactions, such as oxidation to form disulfide bonds, during chemical synthesis. This allows for the controlled and specific incorporation of cysteine residues into peptide chains.

Beyond peptide synthesis, this compound is explored for its potential in drug development, including as a lead compound for anti-tumor drugs and in the synthesis of neurologically active pharmaceuticals due to its potential to cross the blood-brain barrier.[1][2] Furthermore, derivatives of cysteine are investigated for their antioxidant properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 16741-80-3 |

| Molecular Formula | C₁₁H₁₅NO₂S·HCl |

| Molecular Weight | 261.77 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 149 - 151 °C |

| Solubility | Soluble in water and alcohol |

| Optical Rotation | [a]D²⁰ = -11 ± 2° (c=1 in water) |

Applications in Peptide Synthesis

The most prominent application of this compound is in peptide synthesis, where the S-benzyl group serves as a robust protecting group for the cysteine thiol. The following section details a representative experimental protocol for the incorporation of an S-benzyl protected cysteine into a peptide sequence using solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis of a Cysteine-Containing Peptide

This protocol is a representative example of how a cysteine residue, protected with a benzyl group, can be incorporated into a peptide chain using Fmoc-based solid-phase peptide synthesis. While the protocol describes the synthesis of glutathione analogues, the principles are directly applicable to the use of S-benzyl protected cysteine derivatives.

Materials:

-

Fmoc-Cys(Bzl)-OH (prepared from this compound)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide MBHA resin is swelled in DMF for 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: Fmoc-Cys(Bzl)-OH (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes. This solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is subsequently washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated with the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the S-benzyl group) are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for utilizing an S-benzyl protected cysteine in solid-phase peptide synthesis.

Caption: Workflow for using this compound in peptide synthesis.

Role in Drug Development and as a Bioactive Molecule

This compound and its derivatives are of significant interest to drug development professionals for several reasons.

Precursor in Pharmaceutical Synthesis

This compound serves as a valuable precursor in the synthesis of various pharmaceuticals. Its ability to introduce a protected cysteine moiety is crucial for creating complex molecules with specific biological activities. It is particularly noted for its use in synthesizing compounds targeting neurological disorders, attributed to its potential to cross the blood-brain barrier.[1]

Potential as an Anti-Tumor Agent

There are indications that S-benzyl-L-cysteine methyl ester hydrochloride may act as a lead compound for the development of anti-tumor drugs, exhibiting strong anti-tumor activity with potentially low toxic side effects.[2] However, detailed clinical data on this application is not yet widely available.

Antioxidant Properties of Cysteine Derivatives

Cysteine and its derivatives are known for their antioxidant properties, primarily due to the redox activity of the thiol group. While direct quantitative antioxidant data for this compound is limited in publicly available literature, studies on structurally similar compounds provide insights into their potential.

The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of a related cysteine derivative, N-Boc-L-cysteine methyl ester, in combination with an Sm-cluster. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Sample | IC₅₀ (1 × 10⁻³ μmol/mL) |

| N-Boc-L-cysteine methyl ester | 1049 ± 43 |

| N-Boc-L-cysteine methyl ester + Sm-cluster | 14.4 ± 2.4 |

| Sm-cluster | 18.48 ± 0.26 |

| Positive Control | 8.49 ± 0.16 |

Data adapted from a study on a related cysteine derivative. This data is illustrative of the antioxidant potential of this class of compounds.

The data suggests that while the protected cysteine derivative alone may have modest antioxidant activity, its efficacy can be significantly enhanced in synergistic combinations.

Broader Biochemical and Biological Activities

Recent research has explored the broader biological effects of S-benzyl-L-cysteine (SBC), the de-esterified form of this compound. One study investigated its effects on plant growth and physiology, revealing its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in cysteine biosynthesis.

The following table presents quantitative data on the inhibitory effects of SBC on various photosynthetic parameters in the plant species Ipomoea grandifolia.

| Photosynthetic Parameter | % Decrease Compared to Control |

| Light-saturated net photosynthetic rate (P_Nmax) | 24% |

| Light saturation point (LSP) | 22% |

| Maximum carboxylation rate of Rubisco (V_cmax) | 23% |

| Photosynthetic electron transport rate (J) | 19% |

| Triose phosphate utilization (TPU) | 20% |

| Stomatal conductance (g_s) | 34% |

| Quantum yield of photosystem II (Φ_PSII) | 19% |

This data indicates that SBC can significantly impair photosynthesis, suggesting its potential as a lead compound for the development of novel herbicides. This also highlights the broader bioactivity of S-benzyl protected cysteine derivatives beyond their use as simple building blocks.

Logical Relationship of SBC's Effect on Photosynthesis

The following diagram illustrates the proposed mechanism of action for S-benzyl-L-cysteine's impact on plant photosynthesis.

Caption: Proposed mechanism of S-benzyl-L-cysteine's inhibitory effect on photosynthesis.

Conclusion

This compound is a versatile and indispensable tool in modern biochemistry and drug development. Its primary and most well-established role is as a protected cysteine building block in peptide synthesis, enabling the creation of complex peptides with high precision. Furthermore, its potential as a precursor for pharmaceuticals, including anti-tumor and neurologically active agents, underscores its importance in medicinal chemistry. Emerging research into the broader biological activities of its derivatives, such as the inhibition of plant-specific enzymes, opens up new avenues for its application. For researchers and professionals in these fields, a thorough understanding of the properties and applications of this compound is crucial for innovation and the development of new therapeutic and biotechnological solutions.

References

S-benzyl-L-cysteine Methyl Ester Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: S-benzyl-L-cysteine methyl ester hydrochloride is a pivotal cysteine derivative utilized extensively in biochemical and pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing complex bioactive molecules and a subject of interest in antioxidant and enzyme inhibition studies. This document provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, serving as a technical guide for professionals in drug discovery and development.

Core Chemical and Physical Properties

S-benzyl-L-cysteine methyl ester hydrochloride is a white to off-white crystalline solid.[1] Its physicochemical properties are summarized below, providing a foundational dataset for its application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂S·HCl | [1][2][3] |

| Molecular Weight | 261.77 g/mol (or 261.8 g/mol ) | [1] |

| CAS Number | 16741-80-3 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 149 - 151 °C | |

| Boiling Point | 339.8 °C at 760 mmHg | |

| Density | 1.165 g/cm³ | |

| Optical Rotation | [a]D20 = -11 ± 2 ° (c=1 in water) | |

| Purity | ≥ 96% (HPLC) | |

| Canonical SMILES | COC(=O)C(CSCC1=CC=CC=C1)N.Cl | |

| EC Number | 240-803-5 |

Applications in Research and Development

This compound is a versatile tool in several areas of scientific investigation:

-

Pharmaceutical Synthesis: It serves as a crucial precursor in the synthesis of various pharmaceuticals. Its ability to cross the blood-brain barrier makes it particularly valuable for developing drugs targeting neurological disorders.

-

Antioxidant Research: The molecule is studied for its potential antioxidant properties, which are vital for protecting cells from oxidative stress. This research is relevant to developing treatments for conditions like cancer and cardiovascular diseases.

-

Peptide Synthesis: The protected sulfhydryl group (S-benzyl) and the esterified carboxyl group make it an ideal building block in peptide synthesis. It can be incorporated into peptide chains to introduce a cysteine residue with a protected side chain.

-

Enzyme Inhibition Studies: As a cysteine derivative, it is relevant in studies focused on enzyme inhibition, a key strategy in drug discovery.

-

Nutraceuticals: It has shown potential in the formulation of nutraceuticals and dietary supplements, leveraging the health benefits associated with sulfur-containing compounds.

Experimental Protocols

Synthesis of S-benzyl-L-cysteine methyl ester hydrochloride

A documented method for the synthesis involves the reduction of an azido precursor in the presence of a rhenium catalyst and hydrochloric acid.

Materials:

-

2-azido-3-benzylmercapto-propionic acid methyl ester (3.62 mmoles, 0.91 g)

-

Methanol (8 ml)

-

HCl gas (7.41 mmoles, 0.27 g)

-

Rhenium (VII) sulfide (1 mole % based on the azido compound)

-

Hydrogen gas

Procedure:

-

Dissolve 0.91 g of 2-azido-3-benzylmercapto-propionic acid methyl ester in 8 ml of methanol.

-

Treat the solution with 0.27 g of HCl gas.

-

Add 1 mole % of rhenium (VII) sulfide to the mixture.

-

Lead hydrogen gas into the vigorously stirred reaction mixture.

-

Continue the reaction for 45 hours.

-

Following the reaction, work up the mixture to isolate the final product. The reported yield is 0.60 g (63% of theory).

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing. Use with adequate ventilation to minimize dust generation and accumulation. Wash thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Recommended storage temperatures vary by supplier, often cited as 0 - 8 °C or refrigerated (below 4°C/39°F).

-

Hazard Statements: The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes and seek immediate medical attention.

-

Skin: Flush skin with plenty of water while removing contaminated clothing.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and get medical aid immediately.

-

References

The Dual Nature of S-Benzyl Cysteine in Peptide Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism of action and application of S-benzyl protected cysteine (H-Cys(Bzl)-OMe.HCl and its derivatives) in peptide synthesis.

The strategic incorporation of cysteine residues is pivotal in peptide and protein engineering, enabling the formation of disulfide bridges that dictate tertiary and quaternary structures, as well as providing sites for specific bioconjugation. However, the inherent nucleophilicity and susceptibility to oxidation of the cysteine thiol group necessitate a robust protection strategy during synthesis. Among the arsenal of thiol protecting groups, the S-benzyl (Bzl) group occupies a unique, albeit specialized, position. This technical guide provides an in-depth analysis of the mechanism of action of S-benzyl protected cysteine, its applications, quantitative performance data, and detailed experimental protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS).

The S-Benzyl Protecting Group: A Double-Edged Sword

The S-benzyl group is a well-established thiol protecting group, historically associated with the Boc/Bzl peptide synthesis strategy. Its defining characteristic is its high stability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of peptides from the resin and the removal of most side-chain protecting groups in the more prevalent Fmoc-SPPS methodology.[1] This stability presents both a significant advantage and a considerable challenge.

Advantages:

-

Orthogonal Protection: The primary utility of the S-benzyl group in modern Fmoc-SPPS lies in its orthogonality to acid-labile protecting groups. It remains intact during TFA treatment, allowing for the selective deprotection and modification of other cysteine residues protected with more labile groups like S-trityl (Trt). This is invaluable in the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[1]

-

Protected Fragment Synthesis: Its stability makes it suitable for the synthesis of protected peptide fragments intended for use in convergent synthesis strategies.[2]

Disadvantages:

-

Harsh Deprotection Conditions: Complete removal of the S-benzyl group requires treatment with highly corrosive and hazardous strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] These conditions can lead to the degradation of sensitive amino acid residues within the peptide sequence.

-

Potential for Side Reactions: The harsh deprotection conditions can promote side reactions, including the modification of tryptophan and methionine residues.

-

Racemization: Cysteine derivatives are known to be susceptible to racemization during the activation and coupling steps of peptide synthesis. While the S-benzyl group offers some protection against this, careful selection of coupling reagents is crucial to minimize epimerization.

Mechanism of Action

Protection of the Cysteine Thiol

The S-benzyl group is introduced to the cysteine thiol via a nucleophilic substitution reaction, where the thiol displaces a leaving group from a benzyl halide. This forms a stable thioether linkage that effectively masks the reactive thiol group, preventing its oxidation to form unwanted disulfide bonds or its participation in other side reactions during peptide chain elongation.

Deprotection of the S-Benzyl Group

The removal of the S-benzyl group is typically achieved through a strong acid-catalyzed SN1 mechanism. The process can be summarized as follows:

-

Protonation: The strong acid (e.g., HF) protonates the sulfur atom of the S-benzyl cysteine residue.

-

Carbocation Formation: The protonated thioether cleaves, generating a stable benzyl carbocation and the free thiol of the cysteine residue.

-

Carbocation Quenching: The highly reactive benzyl carbocation can alkylate nucleophilic residues in the peptide chain (e.g., tryptophan, methionine). To prevent this, "scavenger" molecules, such as anisole, dimethyl sulfide, or p-cresol, are added to the cleavage cocktail to trap the carbocations.

Quantitative Data Presentation

A critical factor in the selection of a cysteine protecting group is its propensity to induce racemization during coupling. The table below summarizes comparative data on the racemization of various Fmoc-Cysteine derivatives.

| Fmoc-Cysteine Derivative | % Racemization (D-Cys Isomer) |

| Fmoc-Cys(Trt)-OH | 3.3 |

| Fmoc-Cys(Bzl)-OH | 2.1 |

| Fmoc-Cys(Dpm)-OH | 0.8 |

| Fmoc-Cys(Thp)-OH | 0.74 |

| Data from a study using DIPCDI/Oxyma Pure coupling. |

As the data indicates, Fmoc-Cys(Bzl)-OH shows a lower degree of racemization compared to the widely used Fmoc-Cys(Trt)-OH under these specific coupling conditions. However, other protecting groups like Diphenylmethyl (Dpm) and Tetrahydropyranyl (Thp) offer even greater resistance to racemization.

Experimental Protocols

Solution-Phase Peptide Synthesis with this compound

This compound is primarily used as a starting material in solution-phase peptide synthesis. The following is a general protocol for the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to this compound.

Materials:

-

This compound

-

Boc-Ala-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

Activation: In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.2 eq). Stir this activation mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Add the activation mixture to the neutralized H-Cys(Bzl)-OMe solution at 0°C. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the protected dipeptide, Boc-Ala-Cys(Bzl)-OMe.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Bzl)-OH

For use in SPPS, this compound must first be N-terminally protected with an Fmoc group and the methyl ester saponified to a free carboxylic acid. The resulting Fmoc-Cys(Bzl)-OH can then be incorporated into a peptide chain using standard SPPS protocols.

Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(Bzl)-OH

This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3-5 eq) and a coupling agent (e.g., HBTU, 3-5 eq) in DMF.

-

Add DIEA (6-10 eq) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

Protocol 2: Cleavage of the Peptide from the Resin

-

Method A: Cleavage with S-Benzyl Group Intact (TFA Cleavage)

-

Wash the peptide-resin with DCM and dry thoroughly.

-

Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

-

Purify the S-benzyl protected peptide by RP-HPLC.

-

-

Method B: Strong Acid Cleavage for S-Benzyl Removal (HF Cleavage - Use with extreme caution and specialized equipment)

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole or cresol.

-

Cool the reaction vessel to -5 to 0°C and carefully condense liquid HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Carefully remove the HF by evaporation under a stream of nitrogen.

-

Wash the residue with cold diethyl ether and dissolve the crude peptide in an appropriate aqueous buffer for purification.

-

Common Side Reactions and Mitigation Strategies

The use of S-benzyl protected cysteine can be associated with several side reactions. Understanding these pathways is crucial for optimizing synthesis outcomes.

Mitigation Strategies:

-

3-(1-Piperidinyl)alanine Formation: This side reaction, which occurs via β-elimination, is more prevalent with C-terminal cysteine residues. Using a 2-chlorotrityl chloride resin, which provides steric hindrance, and minimizing exposure time to piperidine can reduce its occurrence. Switching to a more sterically bulky protecting group like Trityl is also an effective strategy.

-

Racemization: To minimize racemization, avoid pre-activation and the use of strong bases like DIEA during the coupling of Fmoc-Cys(Bzl)-OH. Carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt are recommended.

Conclusion

This compound and its Fmoc-protected derivative are specialized reagents in peptide synthesis. The robust S-benzyl protecting group offers a key advantage in orthogonal protection schemes for the synthesis of complex peptides. However, its use necessitates careful consideration of the harsh deprotection conditions required for its removal and the potential for side reactions. By understanding the underlying chemical mechanisms and employing the appropriate experimental protocols and mitigation strategies outlined in this guide, researchers can effectively leverage the unique properties of S-benzyl protected cysteine to achieve their synthetic goals. The selection of a cysteine protecting group should always be guided by the specific requirements of the target peptide and the overall synthetic strategy. For routine synthesis, more labile protecting groups like Trityl are often preferred due to their milder deprotection conditions.

References

An In-depth Technical Guide on the Solubility and Stability of S-benzyl-L-cysteine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-benzyl-L-cysteine methyl ester hydrochloride is a crucial intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its utility as a protected form of cysteine allows for the strategic incorporation of this sulfur-containing amino acid into complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use, ensuring the integrity of experimental outcomes and the quality of synthesized products. This guide provides a comprehensive overview of the known physicochemical properties of S-benzyl-L-cysteine methyl ester hydrochloride, offering insights into its behavior in various solvent systems and under different environmental conditions. While specific quantitative data for this derivative remains limited in publicly available literature, this document consolidates existing information on closely related compounds and provides generalized experimental protocols for its characterization.

Chemical and Physical Properties

S-benzyl-L-cysteine methyl ester hydrochloride is a white to off-white solid.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16741-80-3 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂S·HCl | [1] |

| Molecular Weight | 261.8 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 149 - 151 °C | |

| Optical Rotation | [a]D20 = -11 ± 2 ° (c=1 in water) |

Solubility Profile

Quantitative solubility data for S-benzyl-L-cysteine methyl ester hydrochloride is not extensively documented in peer-reviewed journals. However, its structure as a hydrochloride salt of an amino acid ester suggests it will exhibit good solubility in polar protic solvents. General solubility characteristics can be inferred from its structure and from data on related compounds.

| Solvent | Expected Solubility | Rationale and Notes |

| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water. The specific rotation has been measured in water, indicating some degree of solubility. |

| Methanol, Ethanol | Soluble | Amino acid hydrochlorides are generally soluble in lower alcohols. For instance, L-cysteine HCl monohydrate is soluble in ethanol at approximately 10 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including amino acid derivatives. L-cysteine methyl ester hydrochloride shows high solubility in DMSO. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | As a polar organic solvent, some solubility might be observed, but it is expected to be less than in alcohols or water. |

| Acetone | Slightly Soluble to Insoluble | L-cysteine HCl monohydrate is reported as insoluble in acetone. |

| Non-polar solvents (e.g., Hexane, Ether) | Insoluble | The ionic nature of the hydrochloride salt and the polarity of the molecule would preclude solubility in non-polar solvents. |

Stability Profile

The stability of S-benzyl-L-cysteine methyl ester hydrochloride is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary sites for potential degradation are the methyl ester linkage (hydrolysis) and the thioether group (oxidation).

pH Stability

-

Acidic Conditions: The compound is expected to be relatively stable in acidic solutions. The protonated amine and the stability of the S-benzyl group contribute to this. However, ester hydrolysis can still occur, albeit at a slower rate than under basic conditions.

-

Neutral Conditions: At neutral pH, the free amine form is more prevalent, which can potentially catalyze intramolecular reactions or degradation, although the S-benzyl group is generally stable.

-

Basic Conditions: The compound is susceptible to base-catalyzed hydrolysis of the methyl ester to form S-benzyl-L-cysteine. Strong bases should be avoided.

Thermal Stability

The melting point of 149-151 °C suggests good thermal stability at ambient temperatures. For long-term storage, refrigeration at 0-8 °C is recommended to minimize any potential thermal degradation.

Photostability

While specific photostability studies are not available for this compound, compounds containing a benzyl group and a thioether linkage can be susceptible to photodegradation. It is advisable to store the compound protected from light, for example, in an amber vial.

Oxidative Stability

The thioether in the S-benzyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

A logical workflow for assessing the stability of S-benzyl-L-cysteine methyl ester hydrochloride is presented below.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be anticipated for S-benzyl-L-cysteine methyl ester hydrochloride.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of S-benzyl-L-cysteine methyl ester hydrochloride to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspension to settle. Filter an aliquot of the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

The experimental workflow for solubility determination is outlined below.

Stability Study (Forced Degradation)

-

Sample Preparation: Prepare solutions of S-benzyl-L-cysteine methyl ester hydrochloride in appropriate solvents at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions in parallel:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solution at an elevated temperature (e.g., 60 °C).

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) and/or white light.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Data Analysis: Determine the percentage of degradation and identify the major degradation products, potentially using mass spectrometry for structural elucidation.

Conclusion

S-benzyl-L-cysteine methyl ester hydrochloride is a valuable reagent whose efficacy is dependent on its solubility and stability. While specific quantitative data is sparse, an understanding of its chemical nature allows for informed decisions regarding its handling, storage, and use in experimental settings. The provided general protocols offer a framework for researchers to determine these critical parameters within their own laboratory context, ensuring the reliability and reproducibility of their scientific endeavors. Further research into the precise solubility and degradation kinetics of this compound would be a valuable contribution to the scientific community.

References

understanding cysteine protecting groups in peptide chemistry

An In-Depth Technical Guide to Cysteine Protecting Groups in Peptide Chemistry

For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical aspect of therapeutic and diagnostic development. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to enable the precise formation of disulfide bonds. This guide provides a comprehensive overview of cysteine protecting groups, their applications, and the experimental considerations for their use.

The Role of Cysteine Protecting Groups

The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, alkylation, and other undesired modifications under standard peptide synthesis conditions. Protecting this group is essential for maintaining the integrity of the peptide chain. An ideal cysteine protecting group should be stable during the repeated cycles of Nα-deprotection and coupling in SPPS, yet be removable under specific and mild conditions that do not compromise the final peptide. For peptides with multiple disulfide bonds, the use of "orthogonal" protecting groups, which can be selectively removed in the presence of others, is paramount for ensuring the correct disulfide connectivity.

Common Cysteine Protecting Groups in Fmoc-SPPS

The most widely used strategy in modern SPPS is the Fmoc/tBu approach, which avoids the harsh acidic conditions of the older Boc/Bzl strategy. A variety of cysteine protecting groups with different labilities have been developed for compatibility with this methodology.

Acid-Labile Protecting Groups

These groups are typically removed by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. Their lability is dependent on the stability of the carbocation formed upon cleavage.

-

Trityl (Trt): A popular choice for routine synthesis, the Trt group is highly labile and is removed concurrently with other side-chain protecting groups during the final TFA cleavage. Its steric bulk can also help to minimize racemization and side reactions like the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.

-

4-Methoxytrityl (Mmt): More acid-labile than Trt, the Mmt group can be selectively removed on-resin using a dilute solution of TFA (1-2%) in dichloromethane (DCM). This allows for on-resin modification of the cysteine thiol or the formation of a disulfide bond before the final cleavage.

-

Diphenylmethyl (Dpm): This group is more stable than Trt and Mmt, requiring higher concentrations of TFA (60-90%) for removal. Its stability to low concentrations of TFA makes it compatible with Mmt for orthogonal strategies.

Orthogonal Protecting Groups

These groups are stable to the standard TFA cleavage conditions and require specific reagents for their removal, allowing for the regioselective formation of multiple disulfide bonds.

-

Acetamidomethyl (Acm): The Acm group is stable to TFA and can be removed by treatment with reagents like mercury(II) acetate, silver trifluoromethanesulfonate, or iodine. The use of iodine for deprotection has the advantage of simultaneously catalyzing the formation of the disulfide bond.

-

tert-Butyl (tBu): Similar to Acm, the tBu group is stable to TFA and offers an orthogonal protection strategy. It can be removed using reagents like mercury(II) acetate or through oxidative conditions.

-

tert-Butylthio (tButhio or STmp): These protecting groups are removed by reduction with thiols or trialkylphosphines, providing another layer of orthogonality.

Quantitative Data on Cysteine Protecting Groups

The selection of a protecting group is guided by its stability and the conditions required for its removal. The following tables summarize the lability of common cysteine protecting groups.

| Protecting Group | Structure | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to TFA |

| Trityl (Trt) | Triphenylmethyl | 95% TFA, scavengers (e.g., TIS, H₂O) | Stable | Labile |

| 4-Methoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | 1-2% TFA in DCM | Stable | Very Labile |

| Diphenylmethyl (Dpm) | Diphenylmethyl | 60-90% TFA in DCM | Stable | Moderately Stable |

| Acetamidomethyl (Acm) | Acetamidomethyl | I₂, Hg(OAc)₂, AgOTf | Stable | Stable |

| tert-Butyl (tBu) | tert-Butyl | Hg(OAc)₂, TFA/DMSO (heated) | Stable | Stable |

| tert-Butylthio (tButhio) | tert-Butylthio | Thiols (e.g., DTT), phosphines (e.g., P(Bu)₃) | Stable | Stable |

Table 1: Overview of Common Cysteine Protecting Groups and Their Lability.

| Protecting Group | Deprotection Reagent | Conditions | Time | Efficacy |

| Mmt | 1% TFA in DCM with 5% TIS | Room Temperature | 10 x 2 min | >95% |

| Acm | Iodine (10 eq.) in DCM/MeOH | Room Temperature | 1-2 hours | >90% |

| tBu | Hg(OAc)₂ (10 eq.) in 10% aq. AcOH, pH 4 | Room Temperature | 1-2 hours | >90% |

| tButhio | DTT (20 eq.), 0.1 M NMM in DMF | Room Temperature | 2 x 30 min | >95% |

Table 2: Typical Deprotection Conditions for Orthogonal Cysteine Protecting Groups.

Experimental Protocols

General Protocol for Fmoc-SPPS of Cysteine-Containing Peptides

Solid-phase peptide synthesis is a cyclical process involving the deprotection of the Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol for On-Resin Deprotection of Cys(Mmt) and Disulfide Bond Formation

-

Peptide Synthesis: Synthesize the peptide on the solid support using the general Fmoc-SPPS protocol.

-

Selective Mmt Deprotection:

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat 5-10 times until the yellow color of the Mmt cation is no longer observed.

-

Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

-

-

On-Resin Oxidation:

-

Dissolve the resin in a solution of 0.1 M Tris buffer (pH 7.5-8.0).

-

Gently shake the resin in the presence of air or with the addition of an oxidizing agent like potassium ferricyanide(III) until the reaction is complete (monitored by Ellman's test).

-

Wash the resin with water, DMF, and DCM.

-

Protocol for Cleavage and Deprotection of a Peptide with Cys(Trt)

-

Resin Preparation: After synthesis, wash the resin-bound peptide with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide and purify by HPLC.

Visualizing Workflows and Concepts

Conclusion

The strategic selection and application of cysteine protecting groups are fundamental to the successful synthesis of complex peptides. For routine syntheses, acid-labile groups like Trt offer a straightforward approach. However, for the synthesis of peptides with multiple disulfide bonds, a carefully planned orthogonal strategy employing groups such as Mmt, Acm, and tBu is essential. A thorough understanding of the stability and deprotection conditions of these groups allows researchers to navigate the complexities of peptide chemistry and advance the development of novel peptide-based therapeutics and research tools.

The S-Benzyl Protecting Group for Cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide synthesis and drug development. For the sulfur-containing amino acid cysteine, whose thiol side chain is both highly reactive and crucial for structural and functional integrity, the choice of an appropriate protecting group is paramount. Among the arsenal of available options, the S-benzyl (Bzl) protecting group holds a significant, albeit specialized, position. This technical guide provides a comprehensive overview of the S-benzyl protecting group for cysteine, detailing its properties, methods of introduction and removal, stability, and applications in the synthesis of complex peptides and the development of novel therapeutics.

Core Properties and Strategic Advantages

The S-benzyl group is a robust thiol protecting group characterized by its exceptional stability, particularly under acidic conditions. This stability is the primary reason for its continued use, especially in complex synthetic strategies where orthogonality is required.

Key Advantages:

-

High Acid Stability: The S-benzyl group is highly resistant to cleavage by trifluoroacetic acid (TFA), the reagent commonly used for the final deprotection and cleavage of peptides from the resin in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1] This stability makes it orthogonal to many other side-chain protecting groups.

-

Orthogonality: Its resistance to TFA allows for the selective deprotection of other, more labile protecting groups, such as S-trityl (Trt) and S-tert-butyl (StBu).[1] This is a critical feature for the regioselective formation of multiple disulfide bonds in complex peptides.[1]

-

Robustness in Boc Chemistry: Historically, the S-benzyl group has been a mainstay in tert-butyloxycarbonyl (Boc) based peptide synthesis, where its stability to the repetitive TFA treatments for Nα-deprotection is a key advantage.[1]

Limitations:

-

Harsh Cleavage Conditions: The primary drawback of the S-benzyl group is the requirement for harsh chemical conditions for its removal. Complete cleavage necessitates the use of strong acids like anhydrous hydrogen fluoride (HF) or reductive methods such as sodium in liquid ammonia (Na/NH₃).[1]

-

Potential for Side Reactions: The harsh deprotection conditions can lead to the degradation of sensitive amino acid residues within the peptide sequence.

-

Limited Applicability for Routine Synthesis: Due to the demanding deprotection protocols, the S-benzyl group is not the preferred choice for the routine synthesis of peptides that require a free cysteine thiol after standard TFA cleavage.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the S-benzyl protecting group for cysteine, providing a basis for comparison and experimental design.

Table 1: Synthesis of S-Benzyl-L-Cysteine

| Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| S-benzylation of L-cysteine | Benzyl chloride, NaOH | Ethanol | 5 | 91.26 | (Ghosh et al., 2022) |

| S-benzylation of N-CBZ-cysteine methyl ester | Benzyl bromide, base | DMF | - | - | (U.S. Patent 6,765,109) |

Table 2: Stability of S-Benzyl Protecting Group

| Reagent/Condition | Duration | Temperature (°C) | Cleavage (%) | Notes |

| Trifluoroacetic acid (TFA) | Standard SPPS cleavage | Room Temperature | Partial/Incomplete | Highly resistant to standard TFA cocktails. |

| Anhydrous Hydrogen Fluoride (HF) | 30-60 min | 0-5 | Complete | Standard method for removal in Boc chemistry. |

| Sodium in Liquid Ammonia (Na/NH₃) | Persistence of blue color (15-30s) | -78 to -33 | Complete | Reductive cleavage method. |

Experimental Protocols

Detailed methodologies for the introduction and removal of the S-benzyl protecting group are critical for successful implementation in the laboratory.

Introduction of the S-Benzyl Group: Synthesis of S-Benzyl-L-Cysteine

This protocol describes a representative procedure for the synthesis of S-benzyl-L-cysteine.

Materials:

-

L-cysteine

-

Sodium hydroxide (NaOH)

-

Benzyl chloride

-

Ethanol

-

Water

Procedure:

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add a solution of benzyl chloride in ethanol to the cooled cysteine solution with vigorous stirring.

-

Maintain the reaction temperature at 5°C and continue stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, adjust the pH of the solution to precipitate the S-benzyl-L-cysteine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Note: This is a generalized procedure. For a detailed, optimized protocol with specific quantities, refer to Ghosh et al., 2022.

Incorporation of Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating the Fmoc-protected S-benzyl cysteine into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

Fmoc-Cys(Bzl)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH and the coupling reagent in DMF, and add the base to activate the amino acid.

-

Coupling: Add the activated Fmoc-Cys(Bzl)-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Continue with the subsequent deprotection and coupling cycles for the remaining amino acids in the peptide sequence.

Removal of the S-Benzyl Group

The following protocols detail the two primary methods for the cleavage of the S-benzyl protecting group. Extreme caution should be exercised when working with HF and liquid ammonia.

This method is typically performed in a specialized HF cleavage apparatus.

Materials:

-

Peptide-resin containing Cys(Bzl)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, dimethyl sulfide, p-thiocresol)

-

Cold diethyl ether

-

Teflon labware

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers to the vessel. A common mixture includes anisole, dimethyl sulfide, and p-thiocresol.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully distill the required amount of anhydrous HF into the reaction vessel.

-

Allow the cleavage reaction to proceed with stirring at 0-5°C for 30-60 minutes.

-

After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.

This reductive cleavage is a classic method for removing benzyl-type protecting groups.

Materials:

-

S-benzyl protected peptide

-

Anhydrous liquid ammonia

-

Sodium metal

-

Quenching agent (e.g., ammonium chloride or acetic acid)

Procedure:

-

Place the S-benzyl protected peptide in a flask equipped with a dry-ice condenser.

-

Cool the flask to -78°C and condense anhydrous liquid ammonia into the flask to dissolve the peptide.

-

While stirring vigorously, add small, freshly cut pieces of sodium metal to the solution. The solution will turn a deep blue color.

-

Continue adding sodium until the blue color persists for 15-30 seconds, indicating the reaction is complete.

-

Quench the reaction by the careful addition of a proton source like ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate under a stream of nitrogen.

-

The remaining residue containing the deprotected peptide can then be dissolved in an appropriate buffer for purification.

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and relationships involving the S-benzyl protecting group.

Applications in Drug Development

The unique properties of the S-benzyl protecting group lend themselves to specific applications in the development of therapeutic agents.

-

Synthesis of Complex Peptides: The primary application of S-benzyl cysteine is in the synthesis of complex peptides containing multiple disulfide bonds, where precise control over disulfide bond formation is essential for biological activity. This includes the synthesis of toxins, hormones, and other bioactive peptides.

-

Drug Delivery Systems: S-benzyl cysteine has been incorporated into novel biomaterials for drug delivery. For example, a cyclic dipeptide containing S-benzyl cysteine has been shown to form a hydrogel that can encapsulate and provide sustained release of the anticancer drug 5-fluorouracil. This approach demonstrated enhanced anticancer activity compared to the drug alone.

-

Antioxidant and Therapeutic Potential: S-benzyl-L-cysteine itself and its derivatives are explored for their potential therapeutic applications. They are investigated for their antioxidant properties, which may be beneficial in conditions associated with oxidative stress. Furthermore, Z-S-benzyl-L-cysteine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Conclusion

The S-benzyl protecting group for cysteine remains a valuable tool in the arsenal of the peptide chemist and drug development professional. While its use is not as widespread as more labile protecting groups due to the harsh deprotection conditions, its exceptional stability under acidic conditions provides a crucial element of orthogonality for the synthesis of complex, multi-disulfide-containing peptides. As the demand for more intricate and structurally defined peptide-based therapeutics continues to grow, a thorough understanding of the strategic application of the S-benzyl group will continue to be of significant importance. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize this classic yet powerful protecting group in their synthetic endeavors.

References

The Versatile Building Block: A Technical Guide to h-Cys(bzl)-ome.hcl in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, amino acid derivatives play a pivotal role, offering a chiral scaffold and functional groups amenable to diverse chemical modifications. S-benzyl-L-cysteine methyl ester hydrochloride, commonly denoted as h-Cys(bzl)-ome.hcl, has emerged as a particularly valuable reagent. Its unique structural features, including a protected thiol group and an esterified carboxyl terminus, make it an ideal starting material for the synthesis of a wide array of bioactive molecules, from peptide-based therapeutics to small molecule enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in their quest for new medicines.

Physicochemical Properties and Handling

S-benzyl-L-cysteine methyl ester hydrochloride is a white to off-white crystalline solid. Key physicochemical data are summarized below for reference.

| Property | Value |

| CAS Number | 16741-80-3[1] |

| Molecular Formula | C₁₁H₁₆ClNO₂S[1] |

| Molecular Weight | 261.77 g/mol [1] |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO[1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored in a cool, dry place, protected from light and moisture.

Core Applications in Bioactive Molecule Synthesis

The utility of this compound as a building block stems from the strategic protection of its functional groups. The benzyl (Bzl) group offers robust protection for the thiol side chain of cysteine, preventing unwanted side reactions during peptide synthesis and other chemical transformations.[2] This protection is stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, making it a valuable tool for creating complex peptides. The methyl ester (-OMe) protects the carboxylic acid, allowing for controlled, stepwise reactions at the N-terminus.

A prime example of the application of S-benzyl-cysteine derivatives is in the synthesis of glutathione S-transferase (GST) inhibitors . GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to various xenobiotics. However, their overexpression in cancer cells can lead to multidrug resistance. Therefore, the development of GST inhibitors is a promising strategy in cancer therapy.

Quantitative Data Presentation: Synthesis of a Glutathione Analogue

The following table summarizes the synthesis of a glutathione analogue where the cysteine residue is modified with a S-benzyl group. This analogue has been investigated for its potential as a GST inhibitor.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 | γ-L-Glutamyl-L-cysteine | Benzyl bromide, liquid ammonia | γ-L-Glutamyl-S-benzyl-L-cysteine | Not specified | Not specified | |

| 2 | γ-L-Glutamyl-S-benzyl-L-cysteine, Glycine | Carbodiimide coupling | γ-L-Glutamyl-S-benzyl-L-cysteinyl-glycine (S-benzylglutathione) | Near-quantitative | Chromatographically pure |

Biological Activity of a Synthesized Bioactive Molecule

| Compound | Target | Assay | IC₅₀ | Reference |

| S-benzylglutathione | Glutathione S-transferase (GST) | Enzyme inhibition assay | Varies by isozyme |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in synthesis. Below are representative protocols for its use in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide using this compound and an N-terminally protected amino acid (e.g., Boc-Ala-OH).

Materials:

-

This compound

-

Boc-Ala-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0°C.

-

Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add DCC (1.2 eq) and stir the activation mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized this compound solution at 0°C. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. Combine the filtrate and washes, and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the protected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Bzl)-OH

This protocol outlines the incorporation of an Fmoc-protected S-benzyl-cysteine residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Cys(Bzl)-OH

-

Rink Amide resin (or other suitable resin)

-

20% Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA

-

Anhydrous DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a 15-minute treatment. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

-

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide can be cleaved from the resin and the side-chain protecting groups removed using a cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT). The S-benzyl group is stable to standard TFA cleavage and requires harsher conditions like HF or TFMSA for removal, making it suitable for orthogonal protection strategies.

Signaling Pathway Visualization

The bioactive molecules synthesized from this compound can exert their effects through various cellular signaling pathways. As previously mentioned, inhibitors of GSTP1-1, which can be synthesized from S-benzyl-cysteine derivatives, have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway. Under normal conditions, GSTP1-1 binds to JNK, inhibiting its activity. Inhibition of GSTP1-1 by synthesized molecules can disrupt this interaction, leading to the activation of the JNK pathway, which can ultimately induce apoptosis in cancer cells.

Caption: Inhibition of the JNK signaling pathway by GSTP1-1 and its reversal by a synthesized inhibitor.

Experimental Workflow Visualization

The synthesis of a bioactive peptide using this compound in a solid-phase approach follows a well-defined workflow, from the initial loading of the first amino acid onto the resin to the final purification of the target molecule.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Conclusion

This compound stands out as a versatile and powerful building block for the synthesis of a diverse range of bioactive molecules. Its pre-protected functional groups allow for controlled and efficient chemical transformations, making it an invaluable tool in both peptide and small molecule synthesis. The ability to generate potent enzyme inhibitors, such as those targeting glutathione S-transferases, highlights its significance in the development of novel therapeutics. By providing detailed experimental protocols and a deeper understanding of the biological pathways involved, this guide aims to facilitate the innovative use of this compound in the ongoing pursuit of new and effective medicines.

References

The Role of S-Benzyl-L-cysteine Methyl Ester Hydrochloride (h-Cys(bzl)-ome.hcl) in Antioxidant Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-L-cysteine methyl ester hydrochloride, denoted as h-Cys(bzl)-ome.hcl, is a derivative of the amino acid cysteine, a well-established precursor to the master antioxidant glutathione. While research into the specific antioxidant properties of this compound is an emerging field, the broader class of S-substituted cysteine derivatives has garnered significant attention for its potential to mitigate oxidative stress. This technical guide synthesizes the current understanding of related compounds, outlines key experimental protocols for evaluating the antioxidant capacity of this compound, and explores the potential signaling pathways through which it may exert its effects. The information presented herein is intended to provide a foundational resource for researchers investigating the therapeutic and preventative applications of this compound in oxidative stress-mediated pathologies.

Introduction to Oxidative Stress and the Potential Role of Cysteine Derivatives

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants function to neutralize these harmful ROS, thereby preventing cellular damage.

Cysteine derivatives are of particular interest in antioxidant research due to their sulfur-containing side chains, which can directly scavenge free radicals. Furthermore, compounds like N-acetylcysteine (NAC) are known to bolster endogenous antioxidant defenses by replenishing intracellular cysteine levels, a rate-limiting step in the synthesis of glutathione (GSH). S-Benzyl-L-cysteine (SBC), the parent compound of this compound, and its analogues are being explored for their potential to act as cytoprotective agents. However, it is noteworthy that some studies on SBC in plant-based systems have indicated a potential to induce oxidative stress, highlighting the context-dependent nature of its effects[1][2].

In Vitro Antioxidant Activity Assessment

To date, specific quantitative data on the direct radical-scavenging activity of this compound is not widely available in published literature. However, the antioxidant potential of this compound can be rigorously evaluated using a battery of well-established in vitro assays. For context, studies on related cysteine derivatives, such as S-allyl-cysteine (SAC), have demonstrated dose-dependent radical scavenging activity.

Quantitative Data from Related Cysteine Derivatives

The following table summarizes representative antioxidant activity data for related cysteine compounds to provide a comparative baseline for future studies on this compound.

| Compound | Assay | IC50 / EC50 Value | Reference Compound | Reference |

| S-allyl-L-cysteine (SAC) | DPPH | 58.43 mg/L | Vitamin C (5.72 mg/L) | [3] |

| S-allyl-L-cysteine (SAC) | Hydroxyl Radical Scavenging | 8.16 mg/L | Vitamin C (1.67 mg/L) | [3] |

| N-Boc-L-cysteine methyl ester | DPPH | Synergistic activity with Sm-cluster | Trolox | [4] |

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.

Experimental Protocols for Antioxidant Capacity Determination

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well should contain the solvent and DPPH solution without the test compound.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of the this compound solution to a 96-well plate.

-

Add 180 µL of the diluted ABTS radical solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Cellular Antioxidant Activity and Cytoprotective Effects

Beyond direct radical scavenging, the efficacy of an antioxidant is critically determined by its ability to protect cells from oxidative damage. Cellular assays provide a more biologically relevant assessment of a compound's antioxidant potential.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

Experimental Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Cytoprotection Against Oxidative Insult

A key measure of an antioxidant's utility is its ability to protect cells from death induced by oxidative stress.

Experimental Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well plate and grow to 80-90% confluence.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 12-24 hours).

-

Oxidative Challenge: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a duration sufficient to induce cell death in control wells (without this compound pre-treatment).

-

Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the oxidant alone.

Potential Signaling Pathways in Antioxidant Action

Many antioxidant compounds exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Nrf2-ARE pathway is a primary regulator of cellular redox homeostasis.

The Nrf2-ARE Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on the related compound S-allyl cysteine have shown its ability to activate the Nrf2 pathway, suggesting a potential mechanism for this compound.

Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.

Conclusion and Future Directions

This compound represents a promising yet understudied molecule in the field of antioxidant research. Based on the known activities of related cysteine derivatives, it is plausible that this compound may exert antioxidant effects through both direct radical scavenging and the modulation of cellular defense pathways such as Nrf2. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations. Rigorous evaluation of its efficacy in both in vitro and in vivo models of oxidative stress is warranted to fully elucidate its therapeutic potential. Future research should focus on obtaining quantitative antioxidant data, assessing its cytoprotective capabilities, and definitively identifying the molecular signaling pathways it modulates.

References

- 1. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction